molecular formula C23H27N3O2 B5323276 1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol

1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol

Cat. No. B5323276
M. Wt: 377.5 g/mol
InChI Key: ATSODBITCACOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as IPI-504, is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment. This compound was first synthesized by researchers at Infinity Pharmaceuticals and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of 1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol involves binding to the ATP-binding pocket of Hsp90, which prevents the protein from interacting with its client proteins. This leads to the destabilization and degradation of numerous oncogenic proteins that are required for cancer cell survival.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have potential therapeutic applications in other diseases that are associated with Hsp90 dysregulation, such as neurodegenerative disorders and autoimmune diseases. However, further research is needed to fully explore these potential applications.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol is that it has been extensively studied and has a well-characterized mechanism of action. Additionally, its potency and selectivity make it a valuable tool for studying the role of Hsp90 in cancer and other diseases. However, one limitation is that it is a small molecule inhibitor, which may limit its ability to penetrate into certain cellular compartments.

Future Directions

There are numerous potential future directions for research involving 1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol. One area of interest is the development of combination therapies that involve this compound and other drugs that target Hsp90 client proteins. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound in diseases other than cancer. Finally, the development of more potent and selective Hsp90 inhibitors may lead to the development of even more effective cancer therapies.

Synthesis Methods

The synthesis of 1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol involves a multi-step process that begins with the reaction of 6-isopropylindole with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 5-methyl-2-pyridinecarboxaldehyde to form the corresponding imine, which is subsequently reduced with sodium borohydride to form the final product, this compound.

Scientific Research Applications

1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol has been extensively studied for its potential use in cancer treatment. Specifically, it has been found to inhibit the activity of heat shock protein 90 (Hsp90), which is a chaperone protein that is involved in the folding and stabilization of numerous client proteins that are critical for cancer cell survival. By inhibiting Hsp90, this compound has been shown to induce cancer cell death and inhibit tumor growth in preclinical studies.

properties

IUPAC Name

[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-(6-propan-2-yl-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-15(2)17-5-6-18-13-20(25-19(18)12-17)22(27)26-10-8-23(28,9-11-26)21-7-4-16(3)14-24-21/h4-7,12-15,25,28H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSODBITCACOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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